molecular formula C11H16FN B13293975 2-fluoro-N-(3-methylbutan-2-yl)aniline

2-fluoro-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13293975
M. Wt: 181.25 g/mol
InChI Key: DUPWXTJVEFVVOY-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H16FN. It belongs to the class of aromatic amines, characterized by the presence of an amino group attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-methylbutan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with 3-methyl-2-butanone under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amine bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-(3-methylbutan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

2-fluoro-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C11H16FN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3

InChI Key

DUPWXTJVEFVVOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=CC=C1F

Origin of Product

United States

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